molecular formula C10H9N3 B13972459 1-Methyl-1H,1'H-[2,3'-bipyrrole]-4'-carbonitrile CAS No. 87388-73-6

1-Methyl-1H,1'H-[2,3'-bipyrrole]-4'-carbonitrile

Cat. No.: B13972459
CAS No.: 87388-73-6
M. Wt: 171.20 g/mol
InChI Key: VUNBWAJBMMRWGZ-UHFFFAOYSA-N
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Description

1-Methyl-1H,1’H-[2,3’-bipyrrole]-4’-carbonitrile is a heterocyclic organic compound that features a bipyrrole structure with a methyl group and a carbonitrile group

Preparation Methods

The synthesis of 1-Methyl-1H,1’H-[2,3’-bipyrrole]-4’-carbonitrile can be achieved through several methods. One common approach involves the condensation of pyrrole derivatives with nitriles under specific reaction conditions. For example, the Paal-Knorr pyrrole synthesis is a well-known method that can be adapted for this purpose. This method typically involves the reaction of 2,5-dimethoxytetrahydrofuran with amines or sulfonamines in the presence of a catalytic amount of iron (III) chloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Methyl-1H,1’H-[2,3’-bipyrrole]-4’-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

1-Methyl-1H,1’H-[2,3’-bipyrrole]-4’-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-1H,1’H-[2,3’-bipyrrole]-4’-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to bind to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the derivative of the compound being studied .

Comparison with Similar Compounds

1-Methyl-1H,1’H-[2,3’-bipyrrole]-4’-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of 1-Methyl-1H,1’H-[2,3’-bipyrrole]-4’-carbonitrile lies in its bipyrrole structure combined with the carbonitrile group, which imparts specific chemical reactivity and potential biological activity.

Properties

CAS No.

87388-73-6

Molecular Formula

C10H9N3

Molecular Weight

171.20 g/mol

IUPAC Name

4-(1-methylpyrrol-2-yl)-1H-pyrrole-3-carbonitrile

InChI

InChI=1S/C10H9N3/c1-13-4-2-3-10(13)9-7-12-6-8(9)5-11/h2-4,6-7,12H,1H3

InChI Key

VUNBWAJBMMRWGZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C2=CNC=C2C#N

Origin of Product

United States

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